Methyl 2-cyclohexylideneacetate
Overview
Description
Methyl 2-cyclohexylideneacetate is an organic compound with the molecular formula C9H14O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a cyclohexylidene group attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyclohexylideneacetate can be synthesized through several methods. One common approach involves the Reformatsky reaction, which is followed by acylation and pyrolysis. This method, however, is laborious and often results in low yields . Another method involves the use of phosphonate carbanion, which is considered more efficient for the preparation of these esters .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The specific details of these industrial processes are often proprietary, but they generally involve large-scale adaptations of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyclohexylideneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexylideneacetic acid, while reduction can produce cyclohexylideneethanol.
Scientific Research Applications
Methyl 2-cyclohexylideneacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 2-cyclohexylideneacetate exerts its effects involves interactions with specific molecular targets and pathways. For example, in oxidation reactions, the compound interacts with oxidizing agents to form new chemical bonds, resulting in the formation of ketones or acids. The exact molecular targets and pathways can vary depending on the specific reaction and conditions.
Comparison with Similar Compounds
Methyl 2-cyclohexylideneacetate can be compared with other similar compounds, such as:
Methyl cyclohexylacetate: Similar in structure but lacks the double bond in the cyclohexylidene group.
Cyclohexylideneacetic acid: The acid form of the compound, which has different reactivity and applications.
Cyclohexylideneethanol: The reduced form of the compound, which has different physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
methyl 2-cyclohexylideneacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)7-8-5-3-2-4-6-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYXINHPLNNOSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456079 | |
Record name | Methyl 2-cyclohexylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40203-74-5 | |
Record name | Acetic acid, 2-cyclohexylidene-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40203-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-cyclohexylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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